1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate
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Overview
Description
1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate, also known as terpinyl isobutyrate, is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . It is an ester derived from isobutyric acid and terpineol. This compound is known for its fruity, floral, and herbaceous odor, making it useful in various fragrance applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate is typically synthesized through the esterification of terpineol with isobutyric acid. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as fractional distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(1-acetoxy-1-methylethyl)-cyclohex-2-enol: Similar structure but with an acetoxy group instead of an isobutyrate group.
4-Isopropyl-1-methylcyclohex-2-enol: Similar structure but with a hydroxyl group instead of an ester group.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-: Similar structure but with a different stereochemistry.
Uniqueness
1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and olfactory properties. Its combination of a cyclohexene ring with an isobutyrate ester makes it particularly valuable in fragrance applications .
Properties
CAS No. |
94135-72-5 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-(4-methylcyclohex-2-en-1-yl)propan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-10(2)13(15)16-14(4,5)12-8-6-11(3)7-9-12/h6,8,10-12H,7,9H2,1-5H3 |
InChI Key |
URCBVDFQDTZIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C=C1)C(C)(C)OC(=O)C(C)C |
Origin of Product |
United States |
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